(r)-(-)-2-Amino-1-phenylethanol hcl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-2-amino-1-phenylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYDEDCMIQAOCT-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481694 | |
| Record name | (r)-(-)-2-amino-1-phenylethanol hcl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18867-43-1 | |
| Record name | (r)-(-)-2-amino-1-phenylethanol hcl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-2-amino-1-phenylethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Trajectory and Contemporary Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are a class of organic compounds that have long been recognized for their importance in organic chemistry. acs.org Their utility stems from their presence in numerous natural products, pharmaceuticals, and as pivotal chiral ligands and auxiliaries in asymmetric catalysis. acs.orgwestlake.edu.cn The development of synthetic methods to access enantiomerically pure amino alcohols has been a persistent goal for organic chemists. acs.org
Historically, the synthesis of chiral amino alcohols has been approached through various strategies, including the reduction of α-amino ketones, ring-opening of epoxides and aziridines, and hydroamination of alkenes. westlake.edu.cn However, many of these methods have limitations, such as substrate specificity and the need for multi-step syntheses, which can increase costs and hinder widespread application. westlake.edu.cn The demand for efficient and sustainable methods for producing these valuable compounds remains high. acs.org
In recent years, significant advancements have been made in the catalytic asymmetric synthesis of chiral amino alcohols. These modern approaches often utilize readily available starting materials and offer improved stereochemical control. westlake.edu.cn The contemporary significance of chiral amino alcohols like (R)-(-)-2-Amino-1-phenylethanol lies in their role as indispensable tools for constructing complex chiral molecules with high precision. westlake.edu.cnacs.org
Stereochemical Foundation and Enantiomeric Purity Considerations for R 2 Amino 1 Phenylethanol Hydrochloride
(R)-(-)-2-Amino-1-phenylethanol hydrochloride possesses a stereogenic center at the carbon atom bearing the hydroxyl group (C1). The "(R)" designation in its name refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left. Its enantiomer, (S)-(+)-2-Amino-1-phenylethanol, exhibits the opposite optical rotation.
The biological and chemical activity of 2-Amino-1-phenylethanol (B123470) is highly dependent on its stereochemistry. The (R)-enantiomer often exhibits significantly different, and typically more potent, biological activity compared to its (S)-counterpart. This enantioselectivity is crucial in pharmaceutical applications where only one enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects.
Achieving high enantiomeric purity is therefore a critical aspect of the synthesis of (R)-(-)-2-Amino-1-phenylethanol hydrochloride. Enantiomeric excess (ee), a measure of the purity of a chiral substance, is a key parameter in evaluating the success of an asymmetric synthesis. Modern synthetic methods, such as asymmetric hydrogenation and enzymatic resolutions, can produce (R)-(-)-2-Amino-1-phenylethanol with very high enantiomeric excess, often exceeding 98% ee. fishersci.at The final hydrochloride salt is typically obtained by treating the amino alcohol with hydrochloric acid, which often aids in purification through crystallization.
Table 1: Physicochemical Properties of (R)-(-)-2-Amino-1-phenylethanol
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Melting Point | 57–63°C |
| Boiling Point | 160°C at 17 mmHg |
| Optical Rotation [α] | -43° (c = 2 in ethanol) |
Note: Data sourced from reference .
Overview of Key Research Domains in Asymmetric Synthesis and Biocatalysis
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure (R)-(-)-2-Amino-1-phenylethanol hydrochloride is dominated by enantioselective strategies that can be broadly categorized into asymmetric reduction techniques and biocatalytic approaches. These methods are designed to control the stereochemistry at the carbinol center, leading to the desired (R)-enantiomer.
Asymmetric Reduction Techniques
Asymmetric reduction of a prochiral ketone precursor, 2-aminoacetophenone, is a primary route to obtain (R)-(-)-2-Amino-1-phenylethanol. This is achieved using chiral catalysts that create a chiral environment, directing the reduction to favor the formation of one enantiomer over the other.
The use of chiral catalysts in conjunction with reducing agents like borane (B79455) is a well-established method for the enantioselective reduction of ketones.
Chiral Borane Complexes: Chiral borane complexes, often prepared from chiral amino alcohols and a borane source, are effective reagents for the asymmetric reduction of ketones. rsc.orgrsc.org For instance, complexes derived from borane and chiral α-amino acids or their derivatives can reduce various ketones to their corresponding optically active alcohols. capes.gov.br The sodium salt of L-prolinate borane complex has shown particular promise in this regard. capes.gov.br The enantiomeric excess achieved can be significant, although it is highly dependent on the specific chiral ligand and ketone substrate. capes.gov.brrsc.org
Oxazaborolidine Catalysts: Oxazaborolidine catalysts, famously known as CBS catalysts after their developers Corey, Bakshi, and Shibata, are powerful tools for the enantioselective reduction of prochiral ketones. tcichemicals.com These catalysts are typically generated from a chiral amino alcohol and a borane source. wikipedia.orgijprs.com A key advantage is the ability to generate the catalyst in situ from inexpensive chiral precursors like lactam alcohols and borane, which can achieve high enantioselectivity (up to 98% ee). organic-chemistry.org The reaction is often rapid, occurring at room temperature. organic-chemistry.org The CBS reduction methodology has been successfully applied to a wide range of ketones, including aryl methyl ketones, to produce the corresponding chiral secondary alcohols in good yields and with excellent enantioselectivities. mdpi.com
| Ketone Substrate | Chiral Catalyst Precursor | Reducing Agent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acetophenone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | Borane | up to 98% | organic-chemistry.org |
| Aromatic Ketones | (S)-α,α-diphenyl-2-pyrrolidinemethnol | Borane | 91–98% | mdpi.com |
| Prochiral Ketones | (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride/Methyl Iodide | up to 96% | ijprs.com |
Chiral Ruthenium Complexes: Chiral ruthenium (II) complexes are highly effective catalysts for the asymmetric transfer hydrogenation of ketones. nih.gov These catalysts, often formed in situ from precursors like [RuCl2(p-cymene)]2 and a chiral amino alcohol ligand, can achieve high enantioselectivities. acs.org The mechanism is believed to involve a metal-ligand bifunctional interaction where a hydrogen bond forms between the substrate's carbonyl group and the amine proton of the ligand, facilitating stereoselective hydride transfer. nih.govacs.org This method has been successfully used for the synthesis of various chiral amino acid derivatives. nih.gov
Asymmetric hydrogenation involves the direct addition of hydrogen gas to the ketone in the presence of a chiral transition metal catalyst.
Rhodium Catalysts: Chiral rhodium complexes, particularly those with phosphine-based ligands, are widely used for the asymmetric hydrogenation of various functionalized alkenes and ketones. rsc.org For the synthesis of chiral amines, rhodium catalysts combined with chiral bisphosphine-thiourea ligands have been effective in the asymmetric hydrogenation of unprotected N-H imines, achieving high yields and enantioselectivities (up to 95% ee). nih.gov This approach is also applicable to the synthesis of chiral 1,3-amino alcohols through reductive hydroformylation of enamides. nih.gov
Ruthenium Catalysts: Ruthenium catalysts, especially those of the type RuCl2(diphosphine)(1,2-diamine), are exceptionally reactive and selective for the asymmetric hydrogenation of amino ketones. acs.org This method allows for the synthesis of a broad range of pharmaceutically important chiral amino alcohols. The hydrogenation can be performed under mild conditions (low pressure, room temperature) with high substrate-to-catalyst ratios. acs.org For instance, the hydrogenation of 2-dimethylaminoacetophenone using a chiral Ru catalyst yielded the corresponding (R)-amino alcohol with 93% ee. acs.org
Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity.
Multi-enzyme cascades allow for the synthesis of complex molecules from simple precursors in a one-pot setup, which is highly efficient. researchgate.net
From L-Phenylalanine: L-phenylalanine, a renewable resource, can be converted into enantiomerically pure phenylethanolamine through multi-enzyme pathways. acs.orgacs.org A typical cascade might involve the conversion of L-phenylalanine to an intermediate like (R)-1-phenyl-1,2-diol, which is then transformed into (R)-phenylethanolamine. acs.orgacs.org One such pathway starts with the deamination of L-phenylalanine, followed by decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis to yield the chiral diol. acs.org This diol is then oxidized and subsequently aminated using an amine dehydrogenase to produce (R)-phenylethanolamine with excellent yield (92%) and enantiomeric excess (>99.9%). acs.orgacs.org Another pathway involves two key enzymes, an L-aromatic amino acid decarboxylase (AADC) and a phenylacetaldehyde (B1677652) reductase (PAR), to convert L-phenylalanine to 2-phenylethanol. nih.gov
Specific enzymes like alcohol dehydrogenases and amine dehydrogenases are instrumental in the stereoselective synthesis of chiral amino alcohols.
Alcohol Dehydrogenases (ADHs): ADHs catalyze the enantioselective reduction of ketones to alcohols. nih.gov Whole cells of certain microorganisms, such as Arachnia sp. P163, which produce an alcohol dehydrogenase, have been used for the asymmetric synthesis of (R)-phenylethanolamine from aminoacetophenone, achieving a conversion yield of 65% and an enantiomeric excess of 100%. nih.gov ADHs from Lactobacillus species are particularly noteworthy as they can be (R)-specific, accepting a broad range of ketone substrates. nih.gov Engineered ADHs have also been developed to expand substrate scope and improve enantioselectivity. nih.gov
Amine Dehydrogenases (AmDHs): AmDHs are a powerful class of enzymes for the synthesis of chiral amines via the asymmetric reductive amination of ketones, using ammonia (B1221849) as the nitrogen source. nih.govrsc.org Engineered AmDHs, often derived from amino acid dehydrogenases, have been developed to synthesize chiral amino alcohols from α-hydroxy ketones with high conversions and excellent enantiomeric excess (>99%). acs.orgfrontiersin.orgnih.gov These enzymes can be used in dual-enzyme systems with a formate (B1220265) dehydrogenase for cofactor recycling, making the process highly atom-efficient. nih.gov The reductive amination of prochiral ketones using AmDHs consistently yields the (R)-configured amines with perfect stereoselectivity. nih.gov
| Enzyme(s) | Starting Material | Product | Key Findings | Reference |
|---|---|---|---|---|
| Multi-enzyme cascade (incl. AmDH) | L-Phenylalanine | (R)-Phenylethanolamine | 92% isolated yield, >99.9% ee | acs.orgacs.org |
| Alcohol Dehydrogenase (from Arachnia sp. P163) | Aminoacetophenone | (R)-Phenylethanolamine | 65% conversion, 100% ee | nih.gov |
| Amine Dehydrogenase (AmDH) | Prochiral Ketones | (R)-Amines | >99% ee | nih.gov |
| Engineered Amine Dehydrogenase | α-Hydroxy Ketones | Chiral Vicinal Amino Alcohols | up to 99% conversion, >99% ee | acs.org |
Chemo-Enzymatic Hybrid Systems for Enhanced Enantioselectivity and Yield
The integration of chemical and enzymatic steps, known as chemo-enzymatic synthesis, offers a powerful strategy to produce enantiopure compounds with high efficiency and selectivity. nih.gov These hybrid systems leverage the strengths of both catalysis types: the broad substrate scope and reactivity of chemical catalysts and the exceptional stereoselectivity of enzymes. nih.gov
One notable approach involves the deracemization of racemic 1-phenylethanols through a one-pot process that combines manganese oxide-driven oxidation with an enzymatic reduction. In this system, the achiral 1-phenylethanol (B42297) is first oxidized to acetophenone. This intermediate then undergoes an enantioselective biotransformation to yield (R)-1-phenylethanol with over 99% enantiomeric excess (ee) and a 96% yield. nih.govnih.gov A key innovation in this process is the use of a polydimethylsiloxane (B3030410) (PDMS) thimble to compartmentalize the incompatible chemical and enzymatic reactions, preventing the deactivation of the enzyme by manganese ions. nih.gov
Furthermore, chemo-enzymatic cascades have been designed for the synthesis of valuable ether amines. These multi-enzyme systems can catalyze the oxidation and subsequent transamination of substrates, incorporating cofactor recycling to produce the desired amines from the corresponding alcohols with inorganic ammonium (B1175870) as the sole additional substrate. researchgate.net
Directed Amination Reactions for Chiral Precursors
The direct catalytic asymmetric synthesis of α-chiral primary amines represents a highly atom-economical and cost-effective route to these valuable compounds. rsc.org Traditional methods often require multiple steps involving N-substituted substrates, but recent advancements have focused on more direct approaches. rsc.org
Inspired by enzymatic transaminations, biomimetic chemocatalysis has emerged as a promising strategy. rsc.org This involves the asymmetric transformation of pre-formed or in-situ generated NH imines. Another significant development is the use of amine dehydrogenases (AmDHs), which catalyze the reductive amination of ketones to synthesize chiral amines. Protein engineering has been instrumental in expanding the substrate scope of these enzymes, enabling the synthesis of complex pharmaceutical intermediates. nih.gov For instance, an (R)-selective transaminase from Arthrobacter sp. has been successfully used to aminate prochiral ketones, achieving high yields and enantiomeric excess. nih.gov
Ruthenium-catalyzed asymmetric reductive amination (ARA) of racemic β-keto lactams using molecular hydrogen and ammonium salts has also proven highly effective for producing enantiomerically pure primary amino lactams through dynamic kinetic resolution. nih.gov This method provides high yields and excellent chemo-, enantio-, and diastereoselectivity. nih.gov
Classical Resolution and Advanced Deracemization Techniques
The separation of racemic mixtures into their constituent enantiomers remains a fundamental challenge in chiral chemistry. A variety of techniques, ranging from classical methods to more advanced deracemization processes, have been developed and refined for this purpose.
Diastereomeric Salt Formation and Fractional Crystallization for Racemate Resolution
A well-established method for resolving racemates is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.orglibretexts.org Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. libretexts.orglibretexts.org
For example, a racemic mixture of a carboxylic acid can be treated with a chiral amine base (e.g., (R)-1-phenylethylamine) to form two diastereomeric salts: ((R)-acid・(R)-base) and ((S)-acid・(R)-base). libretexts.orglibretexts.org These salts can then be separated based on differences in solubility. The desired enantiomer is subsequently recovered by treating the separated diastereomeric salt with an acid or base to break the salt linkage. libretexts.orglibretexts.org The choice of solvent can significantly impact the efficiency of the resolution, as it can be incorporated into the crystal lattice of the less soluble salt, thereby enhancing its stability. researchgate.net
Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a widely used method that takes advantage of the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture. researchgate.netmdpi.com This results in the formation of an enantiomerically enriched product and the unreacted enantiomer. scielo.br For the resolution of (R,S)-1-phenylethanol, lipases such as Novozym 435 (from Candida antarctica) are commonly employed. researchgate.netnih.gov The reaction parameters, including the acyl donor (e.g., vinyl acetate), solvent, temperature, and reaction time, are optimized to achieve high enantiomeric excess of the desired product. mdpi.comnih.gov
A significant limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%. scielo.br To overcome this, dynamic kinetic resolution (DKR) combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. scielo.br This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. In the context of 1-phenylethanol, DKR can be achieved by using a racemization agent, such as a niobium salt, in conjunction with the lipase. scielo.br
Derivatization-Free Enantioselective Extraction Coupled with Racemization (EECR)
More advanced techniques aim to improve the efficiency and reduce the environmental impact of chiral separations. Derivatization-free enantioselective extraction coupled with racemization (EECR) is one such method. This process involves the selective extraction of one enantiomer into an organic phase containing a chiral selector, followed by the racemization of the remaining enantiomer in the aqueous phase, allowing for a continuous and efficient separation process.
Industrial Scale-Up and Process Optimization Considerations for Enantiopure Production
The transition from laboratory-scale synthesis to industrial production of enantiopure (R)-(-)-2-Amino-1-phenylethanol hydrochloride requires careful consideration of several factors to ensure a cost-effective, scalable, and sustainable process.
For crystallizations, factors such as solvent choice, cooling rate, and seeding strategies are optimized to ensure the formation of crystals with the desired purity and morphology. The development of robust and reproducible processes is paramount for consistent product quality.
Functionality as a Chiral Building Block in Complex Organic Molecule Construction
(R)-(-)-2-Amino-1-phenylethanol hydrochloride serves as a valuable chiral building block, providing a pre-existing stereocenter that can be incorporated into the carbon skeleton of more complex molecules. chemimpex.com Its bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold, makes it an ideal starting material for the synthesis of a variety of intricate structures. chemimpex.combeilstein-journals.org The inherent chirality of this molecule is transferred to the target molecule, obviating the need for a resolution step later in the synthetic sequence.
The utility of (R)-(-)-2-Amino-1-phenylethanol as a chiral building block is evident in the synthesis of various biologically active compounds. For instance, it is a key intermediate in the preparation of certain pharmaceuticals, where the specific stereochemistry is crucial for therapeutic efficacy. chemimpex.com The presence of the phenyl group also offers a site for further functionalization, allowing for the construction of a diverse array of derivatives.
Role as a Chiral Auxiliary in Stereoselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.org (R)-(-)-2-Amino-1-phenylethanol and its derivatives have proven to be effective chiral auxiliaries in a range of stereoselective transformations. numberanalytics.comrsc.org The auxiliary is typically removed after the desired stereocenter has been created and can often be recovered for reuse. wikipedia.org
Induction of Chirality in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds with control over the stereochemistry is a cornerstone of organic synthesis. libretexts.org Chiral auxiliaries derived from (R)-(-)-2-Amino-1-phenylethanol can be employed to induce chirality in various carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Michael additions, and ene reactions. numberanalytics.comacs.org
In a typical application, the chiral auxiliary is first covalently bonded to the substrate, for example, by forming an amide with a carboxylic acid. The steric and electronic properties of the auxiliary then create a chiral environment that biases the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other. For instance, in an aldol reaction, the chiral auxiliary can control the facial selectivity of the enolate addition to an aldehyde, thereby establishing new stereocenters with high diastereoselectivity. youtube.com After the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched product.
Application in Enantioselective Heterocycle Synthesis (e.g., 1-Substituted-tetrahydro-β-carbolines)
The principles of chiral auxiliary-mediated synthesis extend to the construction of complex heterocyclic frameworks. An important example is the enantioselective synthesis of 1-substituted-tetrahydro-β-carbolines, a structural motif found in numerous biologically active alkaloids. In this context, a derivative of (R)-(-)-2-Amino-1-phenylethanol can be used to control the stereochemistry of the key cyclization step, leading to the formation of the desired enantiomer of the tetrahydro-β-carboline product. The ability to dictate the stereochemical outcome is critical, as different enantiomers of these heterocycles often exhibit vastly different biological activities.
Development as a Chiral Ligand for Transition Metal-Catalyzed Asymmetric Reactions
The hydroxyl and amino groups of (R)-(-)-2-Amino-1-phenylethanol provide convenient handles for its conversion into a variety of chiral ligands for transition metal-catalyzed asymmetric reactions. numberanalytics.comdicp.ac.cn These ligands coordinate to a metal center, creating a chiral catalytic species that can promote enantioselective transformations with high efficiency and turnover numbers.
Synthesis and Complexation of Amino Acid Based Phosphinite Ligands
Amino acid-based phosphinite ligands represent a significant class of chiral ligands used in asymmetric catalysis. researchgate.net (R)-(-)-2-Amino-1-phenylethanol can be readily transformed into such ligands. The synthesis typically involves the protection of the amino group, followed by reaction of the hydroxyl group with a chlorophosphine to afford the phosphinite. These ligands can then be complexed with various transition metals, such as rhodium, iridium, palladium, and platinum. researchgate.netmdpi.com
The resulting metal complexes have been shown to be effective catalysts in a range of asymmetric reactions. The modular nature of these ligands, allowing for the tuning of both the amino acid backbone and the phosphorus substituents, provides a powerful platform for the optimization of catalytic performance.
Table 1: Examples of Amino Acid-Based Phosphinite Ligands and their Metal Complexes
| Ligand Precursor | Phosphine Reagent | Resulting Ligand Type | Metal Center |
| N-Protected (R)-(-)-2-Amino-1-phenylethanol | Chlorodiphenylphosphine | Phosphinite | Pd(II), Pt(II) |
| Other Amino Alcohols | Various Chlorophosphines | Phosphinite | Rh(I), Ir(I) |
This table provides a generalized representation of the synthesis of amino acid-based phosphinite ligands and their subsequent complexation with transition metals.
Efficacy in Asymmetric Hydrogenation and Transfer Hydrogenation
One of the most significant applications of chiral ligands derived from (R)-(-)-2-Amino-1-phenylethanol is in asymmetric hydrogenation and transfer hydrogenation reactions. rsc.org These reactions are fundamental for the enantioselective reduction of prochiral ketones, imines, and olefins to produce chiral alcohols, amines, and alkanes, respectively. dicp.ac.cnrsc.org
Ruthenium and rhodium complexes bearing chiral ligands derived from amino alcohols have demonstrated remarkable activity and enantioselectivity in these transformations. dicp.ac.cnorganic-chemistry.org For example, in the asymmetric transfer hydrogenation of aromatic ketones, catalysts generated in situ from a ruthenium precursor and a chiral amino alcohol ligand can afford the corresponding chiral secondary alcohols with high conversions and enantiomeric excesses. dicp.ac.cn The efficiency of these catalytic systems makes them highly valuable for the synthesis of enantiopure intermediates for the pharmaceutical and fine chemical industries.
Table 2: Performance of (R)-(-)-2-Amino-1-phenylethanol Derived Catalysts in Asymmetric Hydrogenation
| Substrate | Catalyst System | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | Ru-complex with amino alcohol ligand | 1-Phenylethanol | >95 | >90 |
| Propiophenone | Rh-complex with phosphinite ligand | 1-Phenyl-1-propanol | >99 | >95 |
The data in this table are representative and intended to illustrate the general efficacy of these catalytic systems. Actual results may vary depending on specific reaction conditions and ligand structure.
Precursor Synthesis for Advanced Pharmaceutical Intermediates and Bioactive Compounds
The unique structure of (R)-(-)-2-Amino-1-phenylethanol hydrochloride, particularly its 1,2-amino alcohol motif, is a common feature in many biologically active molecules. This makes it a sought-after starting material for chemists aiming to construct complex chiral molecules with specific biological functions. Its utility spans the creation of drugs targeting the central nervous system, infectious diseases, and metabolic disorders.
The β-amino alcohol framework is fundamental to the pharmacological activity of many therapeutics, most notably β-adrenergic blocking agents, commonly known as beta-blockers. researchgate.net These drugs are essential in managing cardiovascular conditions like hypertension and cardiac arrhythmia. researchgate.net The (R)-(-)-2-Amino-1-phenylethanol scaffold provides the necessary stereochemical configuration for synthesizing specific enantiomers of these drugs, which is often crucial for their efficacy and safety profile.
In the realm of mental health treatment, this compound is a valuable precursor for certain classes of antidepressants. The 2-oxazolidinone (B127357) structure, for instance, is a key heterocyclic scaffold present in various pharmacologically active substances, including antidepressants. nih.gov (R)-(-)-2-Amino-1-phenylethanol can be readily converted into chiral 2-oxazolidinones, which then serve as intermediates in the synthesis of complex antidepressant molecules like Toloxatone. nih.gov
Table 1: Pharmaceutical Classes Derived from β-Amino Alcohol Precursors
| Pharmaceutical Class | Therapeutic Use | Role of (R)-(-)-2-Amino-1-phenylethanol |
| Beta-Blockers | Hypertension, Cardiac Arrhythmia, Heart Failure researchgate.net | Provides the core chiral β-amino alcohol structure essential for activity. researchgate.net |
| Antidepressants | Major Depressive Disorder | Serves as a precursor for key structural motifs like 2-oxazolidinones. nih.gov |
Bacterial DNA gyrase is an essential enzyme involved in DNA replication and transcription, making it a well-validated and attractive target for the development of new antibacterial agents. nih.gov The rise of antibiotic resistance to existing drugs, such as the fluoroquinolones which also target this enzyme, has fueled intensive research into novel inhibitors. nih.gov
(R)-(-)-2-Amino-1-phenylethanol hydrochloride serves as a valuable chiral scaffold for the rational design of new DNA gyrase inhibitors. The development of new chemical entities with diverse structural frameworks is a key strategy to overcome resistance. nih.govmdpi.comresearchgate.net Research has demonstrated that chirality can play a significant role in the potency of these inhibitors. In one study on new quinolone agents, the (-)-(1'S,2'R) enantiomer was found to be four times more potent than its corresponding enantiomer against certain bacteria and purified DNA gyrase, highlighting the importance of stereochemistry in drug-target interactions. nih.gov The defined stereocenter of (R)-(-)-2-Amino-1-phenylethanol provides a reliable starting point for constructing these stereospecific inhibitors.
Table 2: Research Findings on DNA Gyrase Inhibitors
| Research Focus | Key Finding | Significance |
| Novel Scaffolds | A wide range of natural and synthetic scaffolds have been identified as potential DNA gyrase inhibitors. nih.gov | Diversifying the chemical structures of inhibitors can help combat emerging bacterial resistance. nih.gov |
| Hybrid Inhibitors | New hybrids combining different inhibitor types (e.g., ciprofloxacin (B1669076) and ATP-competitive inhibitors) show low nanomolar inhibition of DNA gyrase. mdpi.comresearchgate.net | Multi-targeting ligands can interact with different subunits of the enzyme (GyrA and GyrB), offering a promising strategy against resistance. mdpi.comresearchgate.net |
| Chirality in Inhibition | The stereochemistry of inhibitors can result in significant differences in antibacterial potency. nih.gov | The use of enantiomerically pure precursors like (R)-(-)-2-Amino-1-phenylethanol is crucial for optimizing activity. |
Beyond its role in established drug classes, (R)-(-)-2-Amino-1-phenylethanol hydrochloride is a versatile scaffold for generating novel bioactive molecules through chemical modification. Its amino and hydroxyl groups offer convenient handles for derivatization, allowing chemists to explore a wide chemical space and screen for new biological activities.
For example, researchers have synthesized a series of N-acyl-1-amino-2-phenylethanol derivatives that have shown promising results in preclinical models. nih.gov Specific compounds from this series demonstrated significant antihyperlipidemic activity in a Triton-induced hyperlipidemia model, as well as antioxidant properties, with activity comparable to existing drugs. nih.gov This highlights the potential to develop new treatments for metabolic disorders based on this scaffold. Furthermore, other derivatives of 2-Amino-1-phenylethanol (B123470) have been shown to possess antimalarial activity against Plasmodium falciparum, indicating its potential as a starting point for developing new anti-infective agents. medchemexpress.com
Table 3: Bioactive Molecules Derived from the (R)-(-)-2-Amino-1-phenylethanol Scaffold
| Derivative Class | Target Activity | Research Outcome |
| N-acyl-1-amino-2-phenylethanols | Antihyperlipidemic, Antioxidant nih.gov | Identified compounds with activity comparable to a marketed antidyslipidemic drug in animal models. nih.gov |
| General Derivatives | Antimalarial medchemexpress.com | Showed activity against Plasmodium falciparum. medchemexpress.com |
| General Pharmaceutical Building Block | Various | Serves as a key intermediate in the synthesis of diverse pharmaceuticals and specialty polymers. chemimpex.com |
Advanced Characterization and Analytical Methodologies for R 2 Amino 1 Phenylethanol Hydrochloride
Spectroscopic Techniques for Structural Elucidation and Enantiomeric Excess Determination
Spectroscopic methods are fundamental in the analysis of (R)-(-)-2-Amino-1-phenylethanol hydrochloride, offering insights into its molecular framework and chiral nature.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Structure Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of (R)-(-)-2-Amino-1-phenylethanol hydrochloride. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their electronic environment. For the free base, (R)-(-)-2-Amino-1-phenylethanol, typical ¹H NMR spectra in deuterated chloroform (B151607) (CDCl₃) show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the aminoethyl chain. The phenyl group protons typically appear as a multiplet in the aromatic region. The methine proton (CH-OH) and the methylene protons (CH₂-NH₂) exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the benzylic carbon bearing the hydroxyl group, and the carbon of the aminomethyl group.
Table 1: Representative NMR Data for (R)-(-)-2-Amino-1-phenylethanol
| Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) |
| ¹H NMR | 1.49–1.50 (d, 3H), 2.01 (s, 1H), 4.91 (q, 1H), 7.26–7.39 (m, 5H) |
| ¹³C NMR | 25.1, 70.4, 125.4, 127.4, 128.5, 145.9 |
Note: The provided data is for the related compound (S)-1-Phenylethanol and serves as a representative example of the types of signals observed. rsc.org Specific shifts for the hydrochloride salt may vary due to the protonation of the amine group.
Mass Spectrometry (MS) and Derivatization Strategies for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight and investigating the fragmentation patterns of (R)-(-)-2-Amino-1-phenylethanol hydrochloride. The mass spectrum provides a fingerprint of the molecule, aiding in its identification and structural elucidation.
Under typical electron ionization (EI) conditions, the molecular ion peak ([M]⁺) for the free base (C₈H₁₁NO) would be observed at a mass-to-charge ratio (m/z) of 137.18. scbt.comnih.gov However, for the hydrochloride salt, soft ionization techniques like electrospray ionization (ESI) are often employed, which would show the protonated molecule [M+H]⁺ at m/z 138.09134 for the free amine. nih.gov
Fragmentation analysis provides valuable structural information. Common fragmentation pathways for 2-amino-1-phenylethanol (B123470) involve cleavage of the C-C bond between the phenyl-bearing carbon and the amino-bearing carbon, leading to characteristic fragment ions. For instance, a prominent fragment at m/z 107 can correspond to the [C₆H₅CHOH]⁺ ion. researchgate.net
To enhance volatility and improve chromatographic separation, especially for gas chromatography-mass spectrometry (GC-MS), derivatization strategies are often employed. Derivatization with reagents like trimethylsilyl (B98337) (TMS) ethers can be used to protect the hydroxyl and amino groups. This increases the molecular weight and produces characteristic fragmentation patterns that can aid in structural confirmation.
Optical Rotation Measurement for Quantitative Assessment of Enantiomeric Purity
Optical rotation is a key technique for the quantitative assessment of the enantiomeric purity of chiral compounds like (R)-(-)-2-Amino-1-phenylethanol hydrochloride. Since the (R)-enantiomer rotates plane-polarized light in a specific direction, the magnitude and sign of the optical rotation are directly proportional to the concentration of the enantiomer and its enantiomeric excess (ee).
The specific rotation, [α], is a standardized measure of optical rotation and is a characteristic physical property of a chiral compound. For (R)-(-)-2-Amino-1-phenylethanol, a typical specific rotation value is reported as -43° (c=2 in Ethanol). fishersci.atfishersci.ca The negative sign indicates that it is levorotatory, rotating plane-polarized light to the left. By comparing the measured optical rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric purity can be calculated.
Table 2: Optical Rotation Data for (R)-(-)-2-Amino-1-phenylethanol
| Parameter | Value | Conditions |
| Specific Rotation [α] | -43° | c=2 in Ethanol |
Data sourced from multiple references. fishersci.atfishersci.ca
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the precise determination of the enantiomeric excess (ee) of (R)-(-)-2-Amino-1-phenylethanol hydrochloride. uma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatographic column.
Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic polymers. yakhak.orgcsfarmacie.cz The choice of CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. For primary amines like 2-amino-1-phenylethanol, chiral columns such as those based on cyclofructans have been shown to be effective. chromatographyonline.com The mobile phase often consists of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), sometimes with acidic or basic additives to improve peak shape and resolution. chromatographyonline.commdpi.com
By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the concentrations (or peak areas) of the (R) and (S) enantiomers, respectively. This technique is highly sensitive and can be used to determine very high enantiomeric purities, often exceeding 98% ee. rsc.org
X-ray Crystallography for Absolute Stereochemical Configuration and Solid-State Conformational Analysis
X-ray crystallography stands as the definitive method for determining the absolute stereochemical configuration of chiral molecules like (R)-(-)-2-Amino-1-phenylethanol hydrochloride. This technique provides a three-dimensional map of the electron density within a single crystal of the compound, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.
By analyzing the diffraction pattern of X-rays passing through the crystal, the absolute configuration of the chiral center can be unambiguously assigned as (R). This is crucial for confirming the stereochemistry of the molecule, which is often essential for its biological activity and application in asymmetric synthesis.
Furthermore, X-ray crystallography reveals the solid-state conformation of the molecule. This includes information about the preferred arrangement of the phenyl group, the hydroxyl group, and the amino group relative to each other. Intermolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups of adjacent molecules in the crystal lattice, can also be identified. This information is valuable for understanding the physical properties of the solid material and its packing in the crystalline state. While general principles of X-ray crystallography are well-established, specific crystallographic data for (R)-(-)-2-Amino-1-phenylethanol hydrochloride would be found in dedicated crystallographic databases.
Theoretical and Computational Investigations of R 2 Amino 1 Phenylethanol Hydrochloride
Detailed Conformational Analysis and Identification of Stabilizing Intramolecular Interactions (e.g., Hydrogen Bonding)
The three-dimensional structure and conformational flexibility of (R)-(-)-2-Amino-1-phenylethanol are pivotal to its chemical behavior and biological interactions. Theoretical studies have focused on the rotational landscape of the ethanolamine (B43304) side chain relative to the phenyl group, which gives rise to various conformers. researchgate.netnih.govacs.org The primary determinant of these conformations is the torsion angle around the Cα-Cβ bond of the ethanolamine side chain.
A key stabilizing factor in many of the preferred conformations is the formation of an intramolecular hydrogen bond. ustc.edu.cn This non-covalent interaction typically occurs between the hydrogen atom of the hydroxyl group (-OH) and the lone pair of electrons on the nitrogen atom of the amino group (-NH2), or vice-versa. The formation of this bond creates a pseudo-five-membered ring, which significantly lowers the conformational energy. The strength of this interaction is a delicate balance between the conformational flexibility of the molecule and potential steric hindrance. ustc.edu.cn
Computational studies, such as potential energy surface scans, help identify the most stable conformers. These are often gauche conformations, where the functional groups are positioned to facilitate the intramolecular hydrogen bond. In contrast, trans conformations, where the groups are further apart, are generally less stable in the gas phase due to the absence of this stabilizing interaction. The phenyl group also influences the conformational preference through steric and electronic effects.
Table 1: Conformational Analysis and Stabilizing Interactions
| Conformer Type | Dihedral Angle (N-C-C-O) | Key Stabilizing Interaction | Relative Stability (in vacuo) |
|---|---|---|---|
| Gauche | ~60° | Intramolecular Hydrogen Bond (O-H···N) | High |
| Trans | ~180° | Steric Minimization | Low |
This table is a generalized representation based on theoretical principles of conformational analysis for amino alcohols.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic properties and chemical reactivity of (R)-(-)-2-Amino-1-phenylethanol. semanticscholar.org These computational methods are used to model the molecule's electron distribution, orbital energies, and other electronic descriptors. semanticscholar.orgmdpi.com
DFT studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity; a smaller gap generally implies higher reactivity. The locations of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack. For (R)-(-)-2-Amino-1-phenylethanol, the lone pairs on the oxygen and nitrogen atoms are expected to be significant contributors to the HOMO, marking them as potential sites for electrophilic interaction.
Further analysis, such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), can quantify the strength and nature of intramolecular interactions, including the hydrogen bond between the hydroxyl and amino groups. nih.gov These methods analyze the electron density to characterize bonds and non-covalent interactions, confirming the presence and strength of the stabilizing forces identified in conformational analyses. mdpi.com
Investigation of Solvent Effects on Molecular Conformation and Energetics
The conformation and energetics of (R)-(-)-2-Amino-1-phenylethanol are significantly influenced by its environment, particularly the solvent. researchgate.netnih.govacs.org While intramolecular hydrogen bonds are dominant in the gas phase, the presence of a solvent, especially a polar protic solvent like water, introduces competing intermolecular interactions. researchgate.netnih.govacs.org
Molecular mechanics simulations have shown that in an aqueous solution, the conformational preferences of 2-amino-1-phenylethanol (B123470) change dramatically compared to the gas phase. researchgate.netnih.govacs.org Water molecules can form hydrogen bonds with both the hydroxyl and amino groups of the molecule. This explicit solvation can stabilize conformers that would otherwise be unfavorable. A key finding from these simulations is the concept of a "water bridge," where a solvent molecule mediates an interaction between the functional groups of the solute. researchgate.netnih.govacs.org This solvent-mediated interaction can stabilize certain conformations and provide a low-energy pathway for interconversion between different conformers. researchgate.netnih.govacs.org
In the protonated form, which is relevant for the hydrochloride salt, electrostatic interactions with the polar solvent become even more dominant, further reducing the influence of intramolecular hydrogen bonding. researchgate.netnih.govacs.org
Table 3: Comparison of Conformational Determinants in Different Environments
| Environment | Dominant Interaction | Preferred Conformation | Role of Water |
|---|---|---|---|
| Gas Phase | Intramolecular Hydrogen Bonding | Gauche conformers stabilized by O-H···N interaction. | N/A |
| Aqueous Solution (Neutral) | Intermolecular Hydrogen Bonding with Solvent | Flexible; stabilization of various conformers via "water bridges". researchgate.netnih.govacs.org | Acts as both H-bond donor and acceptor, mediating solute interactions. |
Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions
Molecular modeling and dynamics simulations are powerful tools for investigating how (R)-(-)-2-Amino-1-phenylethanol interacts with biological targets, such as G-protein coupled receptors. nih.gov These methods provide a molecular-level picture of the binding process, identifying the specific interactions that anchor the ligand in the receptor's binding pocket.
For example, modeling studies of (R)-2-amino-1-phenylethanol binding to the α2A-adrenoceptor have elucidated key interactions. nih.gov The protonated amine group is suggested to form a strong electrostatic interaction with an acidic amino acid residue, such as Aspartic acid (Asp113) in transmembrane helix 3. nih.gov The hydroxyl group on the ethanolamine side chain (the β-OH group) is also critical for binding and receptor activation, often forming a hydrogen bond with a serine residue in transmembrane helix 5. nih.gov The phenyl ring can engage in hydrophobic or van der Waals interactions with nonpolar residues within the binding cavity. nih.gov
Molecular dynamics simulations can further explore the stability of these interactions over time and reveal how the ligand's binding may induce conformational changes in the receptor, which is the first step in signal transduction.
Table 4: Simulated Ligand-Receptor Interactions for (R)-2-Amino-1-phenylethanol
| Ligand Moiety | Receptor Residue (Example: α2A-Adrenoceptor) | Type of Interaction | Reference |
|---|---|---|---|
| Protonated Amino Group | Aspartic Acid (e.g., Asp113) | Electrostatic Interaction / Salt Bridge | nih.gov |
| β-Hydroxyl Group | Serine (e.g., Ser200, Ser204) | Hydrogen Bond | nih.gov |
Mechanistic Studies of Chemical Transformations Involving R 2 Amino 1 Phenylethanol Hydrochloride
Mechanistic Pathways of Oxidation Reactions and Product Diversification
The oxidation of (R)-(-)-2-Amino-1-phenylethanol offers a pathway to valuable chiral intermediates, primarily α-amino ketones and aldehydes. The course of the reaction and the resulting product profile are highly dependent on the choice of oxidizing agent and reaction conditions.
Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed for the oxidation of the secondary alcohol functionality. acs.org The mechanism of oxidation by potassium permanganate in a neutral or slightly acidic medium is believed to proceed through the formation of a cyclic manganate (B1198562) ester intermediate. This intermediate subsequently undergoes decomposition, leading to the formation of the corresponding carbonyl compound. The reaction with amino acids using permanganate has been shown to be autocatalyzed by the in situ formation of colloidal manganese dioxide (MnO₂). researchgate.netekb.eg The non-autocatalytic pathway is suggested to involve the formation of an intermediate complex between the permanganate ion and the amino acid. researchgate.net
Product diversification can be achieved through the careful selection of reaction conditions and starting materials. For instance, the oxidation of N-protected derivatives can lead to a variety of chiral fragments. The synthesis of diverse scaffolds such as oxazolidinones, morpholinones, lactams, and sultams has been demonstrated from chiral amino alcohols, highlighting the potential for creating a wide array of sp³-rich chiral building blocks. acs.org
Stereochemical Course and Selectivity in Reduction Reactions
The inherent chirality of (R)-(-)-2-Amino-1-phenylethanol and its derivatives makes them valuable as both substrates and catalysts in stereoselective reduction reactions. The stereochemical outcome of these reactions is dictated by the interplay of steric and electronic factors in the transition state.
One of the prominent applications of derivatives of (R)-(-)-2-Amino-1-phenylethanol is in the catalytic asymmetric reduction of prochiral ketones. Chiral oxazaborolidine catalysts, generated in situ from chiral amino alcohols and a boron source, are highly effective in the enantioselective reduction of ketones with borane (B79455). wordpress.com The mechanism involves the formation of a ternary complex between the oxazaborolidine, borane, and the ketone, allowing for a highly organized, face-selective hydride transfer.
Furthermore, ligands derived from (R)-(-)-2-Amino-1-phenylethanol are employed in Noyori-type asymmetric hydrogenation and transfer hydrogenation reactions. acs.orgwikipedia.orgmdpi.com These reactions, often utilizing ruthenium catalysts, are characterized by their high efficiency and enantioselectivity. The mechanism of Noyori's asymmetric hydrogenation of ketones is proposed to involve a metal-ligand bifunctional catalysis, where a hydride on the ruthenium and a proton on the diamine ligand are transferred to the carbonyl group via a six-membered pericyclic transition state, without direct coordination of the ketone to the metal. nih.gov
The following table summarizes the stereochemical outcomes of representative reduction reactions involving derivatives of (R)-(-)-2-Amino-1-phenylethanol.
| Reaction Type | Catalyst/Reagent System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | trans-RuCl₂[(S)-xylbinap][(S,S)-dpen] | α-Aminoacetophenone HCl | (R)-2-Amino-1-phenylethanol | 99% | acs.org |
| Asymmetric Hydrogenation | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | Acetophenone | (R)-1-Phenylethanol | 82% | nih.gov |
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of (R)-(-)-2-Amino-1-phenylethanol can undergo nucleophilic substitution, providing a route to introduce a variety of functional groups at the benzylic position. However, the hydroxyl group is a poor leaving group, and its conversion to a more labile group is a prerequisite for substitution. tutorsglobe.com
A common strategy involves the reaction with thionyl chloride (SOCl₂) to convert the alcohol into a chlorosulfite intermediate, which is a much better leaving group. tutorsglobe.comlibretexts.org In the presence of a non-nucleophilic base like pyridine, the reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the chiral center. tutorsglobe.comlibretexts.org The base assists in the removal of the proton from the hydroxyl group and also provides a source of chloride ions for the nucleophilic attack.
Alternatively, under different conditions, such as in ether, the reaction with thionyl chloride can proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. libretexts.org In this pathway, the chloride is delivered from the chlorosulfite intermediate itself in a concerted fashion. libretexts.org The choice of reaction conditions is therefore critical in controlling the stereochemical outcome of the substitution.
Derivatization Chemistry for Functionalization, Tagging, and Analytical Enhancement
The functional groups of (R)-(-)-2-Amino-1-phenylethanol provide convenient handles for derivatization, enabling its use in a wide range of applications, from the development of chiral stationary phases to the enhancement of analytical detection.
The amino and hydroxyl groups can be readily modified to attach fluorescent tags, such as rhodamine derivatives, for bioimaging and sensing applications. The synthesis of such derivatives often involves the reaction of the amino group with an activated form of the fluorophore. Similarly, derivatization can be employed to improve the ionization efficiency and fragmentation patterns in mass spectrometry, leading to enhanced sensitivity and structural elucidation. nih.gov
A significant application of (R)-(-)-2-Amino-1-phenylethanol is in the field of chiral separations. It can be used as a chiral selector in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govhplc.eu The enantioselective recognition capabilities of these CSPs arise from the formation of transient diastereomeric complexes with the enantiomers of the analyte, driven by a combination of hydrogen bonding, π-π interactions, and steric repulsion. The derivatization of the amino or hydroxyl group of the chiral selector can further modulate these interactions and improve the separation efficiency.
The following table provides an overview of various derivatization strategies for (R)-(-)-2-Amino-1-phenylethanol and their applications.
| Derivatization Strategy | Reagent/Method | Purpose | Application | Reference |
|---|---|---|---|---|
| Formation of Chiral Fragments | N-Boc protection, conjugate addition, deprotection | Synthesis of diverse chiral building blocks | Drug discovery, fragment-based screening | acs.org |
| Fluorescence Tagging | Reaction with activated rhodamine derivatives | Covalent labeling for fluorescence detection | Bioimaging, protein labeling | |
| Enhanced Mass Spectrometry Analysis | In-source derivatization with phenylboronic acid | Improved ionization and sensitivity | Trace analysis of saccharides (by analogy) | nih.gov |
| Development of Chiral Stationary Phases | Covalent bonding to a support matrix (e.g., silica) | Enantioseparation of racemic mixtures | Chiral HPLC | nih.govhplc.eu |
| Precolumn Derivatization for HPLC | o-Phthalaldehyde and 9-fluorenylmethyl chloroformate | High-sensitivity amino acid analysis (by analogy) | Proteomics, protein structure determination | nih.gov |
Biological and Biochemical Research Pertaining to R 2 Amino 1 Phenylethanol Analogs
Molecular Interactions with Adrenergic Receptors and Implications for Neurotransmitter Modulation
Analogs of (R)-(-)-2-amino-1-phenylethanol, which fall under the broader class of phenylethanolamines, are well-known for their interaction with adrenergic receptors (ARs). nih.govnih.gov These receptors (subtypes α and β) are crucial in mediating the effects of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862). nih.govwikipedia.org The specific structure of a phenylethanolamine analog dictates its binding affinity and selectivity for different adrenergic receptor subtypes, thereby influencing its pharmacological effect.
Key structural features that determine adrenergic activity include:
Aromatic Ring Substitution: The presence and position of hydroxyl groups on the phenyl ring are critical. A catechol structure (hydroxyl groups at the 3 and 4 positions) generally confers maximal agonistic activity at both α and β receptors. pharmacy180.com Replacing or altering this catechol moiety can lead to receptor selectivity. For instance, a 3,5-dihydroxy substitution pattern, as seen in metaproterenol, enhances β2-receptor selectivity and provides resistance to metabolism by catechol-O-methyltransferase (COMT). pharmacy180.com
Side Chain Hydroxyl Group: A β-hydroxyl group in the correct stereochemical configuration is essential for maximal agonistic activity. pharmacy180.com
Substitution on the Amino Group: The size of the substituent on the nitrogen atom significantly influences receptor selectivity. Increasing the bulk of the N-substituent tends to decrease α-receptor activity while increasing β-receptor activity. pharmacy180.com For example, norepinephrine (with a primary amine) is a potent α- and β1-agonist, whereas epinephrine (with an N-methyl group) is a potent agonist at α, β1, and β2 receptors. pharmacy180.com Larger groups, like N-tertiary butyl, can enhance β2 selectivity. pharmacy180.com
Substitution on the α-Carbon: Methyl or ethyl substitution on the α-carbon of the ethylamine (B1201723) side chain generally reduces direct agonist activity at both α and β receptors. pharmacy180.com
The modulation of neurotransmitter systems extends beyond direct receptor binding. Some phenethylamine (B48288) derivatives can also affect neurotransmitter reuptake. For example, certain analogs have been shown to inhibit the dopamine (B1211576) transporter (DAT), which is responsible for clearing dopamine from the synapse. biomolther.org This inhibition leads to increased dopamine levels in the synaptic cleft, thereby modulating dopaminergic neurotransmission. biomolther.org The structure-activity relationship for DAT inhibition shows that substitutions on the aromatic ring and the nature of the alkylamine group are critical determinants of potency. biomolther.org
Table 1: Structure-Activity Relationships of Phenylethanolamine Analogs at Adrenergic Receptors
| Structural Modification | Effect on Receptor Activity | Example Compound(s) |
|---|---|---|
| Phenyl Ring Substitution | ||
| 3,4-dihydroxy (Catechol) | Maximal α and β agonist activity. pharmacy180.com | Norepinephrine |
| 3,5-dihydroxy | Increased β2 selectivity, COMT resistance. pharmacy180.com | Metaproterenol |
| 3-hydroxymethyl, 4-hydroxy | Increased β2 selectivity. pharmacy180.com | Salbutamol |
| Amino Group Substitution | ||
| Primary amine (-H) | Potent α and β1 activity. pharmacy180.com | Norepinephrine |
| Secondary amine (-CH3) | Potent α, β1, and β2 activity. pharmacy180.com | Epinephrine |
| Isopropyl group | Decreased α activity, increased β activity. pharmacy180.com | Isoproterenol (B85558) |
| Tertiary butyl group | Enhanced β2 selectivity. pharmacy180.com | |
| α-Carbon Substitution |
Enzymatic Substrate Recognition and Mechanistic Insights into Biochemical Reactions
(R)-(-)-2-Amino-1-phenylethanol and its analogs serve as substrates and inhibitors for key enzymes involved in neurotransmitter biosynthesis and metabolism, notably phenylethanolamine N-methyltransferase (PNMT) and monoamine oxidase (MAO).
Phenylethanolamine N-methyltransferase (PNMT): PNMT is the enzyme that catalyzes the final step in adrenaline (epinephrine) biosynthesis, the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to noradrenaline (norepinephrine). nih.govportlandpress.com (R)-(-)-2-Amino-1-phenylethanol (also known as norphenylephrine) and related compounds are excellent substrates for PNMT. wikipedia.orgnih.gov
Studies on substrate specificity have revealed critical structural requirements for PNMT activity:
β-hydroxyl group: This group is crucial for substrate binding and proper positioning within the active site. acs.orgacs.org Compounds lacking this feature, such as phenylethylamines, are not substrates and often act as inhibitors. acs.org A water-mediated interaction between the β-hydroxyl group and the amino acid residue Asp267 is thought to be key for correct orientation. acs.org
Side Chain Conformation: Research using conformationally restricted analogs, such as 2-amino-1-tetralols, has shown that an extended aminoethyl side chain conformation is required for simultaneous binding of both the amino and hydroxyl groups to the PNMT active site. acs.orgnih.gov The cis-isomer of 2-amino-1-tetralol acts as a substrate, whereas the trans-isomer is an inhibitor, highlighting the strict conformational demands of the enzyme. acs.orgnih.gov The trans isomer binds in a flipped orientation, losing key interactions with active site residues. acs.orgacs.org
Stereoselectivity: PNMT from bovine adrenal glands shows a clear preference for the enantiomers of phenylethanolamine in the order of R-(−) > R,S-(racemic) > S-(+). wikipedia.org
Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are responsible for the oxidative deamination of monoamine neurotransmitters and other biogenic amines. researchgate.netnih.gov Phenethylamine and its analogs can act as both substrates and inhibitors of MAO. researchgate.netnih.gov This interaction is significant as it can alter the metabolic stability of the compounds and affect neurotransmitter levels. researchgate.net For example, α-ethylphenethylamine (AEPEA) was found to be a competitive inhibitor of MAO-A, while its N-diethylated analog was a weak inhibitor of both MAO-A and MAO-B. researchgate.net The inhibition of MAO prevents the breakdown of neurotransmitters like serotonin (B10506) and dopamine, a mechanism central to the action of some antidepressant drugs. nih.gov
Table 2: Interaction of (R)-(-)-2-Amino-1-phenylethanol Analogs with Key Enzymes
| Enzyme | Role | Interaction with Analogs | Key Structural Determinants |
|---|---|---|---|
| Phenylethanolamine N-methyltransferase (PNMT) | Catalyzes the conversion of norepinephrine to epinephrine. nih.govportlandpress.com | Substrates and inhibitors. acs.org | Presence of β-hydroxyl group, extended side-chain conformation, R-enantiomer preference. wikipedia.orgacs.orgnih.gov |
| Monoamine Oxidase (MAO) | Degrades monoamine neurotransmitters. nih.gov | Substrates and inhibitors. researchgate.netnih.gov | Substitutions on the α-carbon and amino group influence inhibitory potency and selectivity for MAO-A vs. MAO-B. researchgate.net |
Interplay with Metabolic Pathways and Biological Systems
The metabolic fate of (R)-(-)-2-amino-1-phenylethanol analogs is primarily governed by the enzymes discussed previously, MAO and COMT, as well as other biotransformation pathways. The presence or absence of specific structural features, such as a catechol ring, determines the primary metabolic route. pharmacy180.com
Analogs with a catechol structure are susceptible to methylation by COMT. pharmacy180.com Those without this feature, like (R)-(-)-2-amino-1-phenylethanol itself, avoid this pathway. The primary route of degradation for many phenylethylamines is oxidative deamination by MAO, which converts the amine to an aldehyde. nih.gov This aldehyde is then further oxidized to a carboxylic acid. nih.gov Inhibition of MAO by these compounds can, therefore, prolong their own action and that of endogenous monoamines. nih.gov
Beyond direct receptor and enzyme interactions, these compounds can have broader effects. Phenylethanolamine itself is synthesized endogenously from phenylalanine and phenylethylamine and is found in various tissues, including the brain. nih.gov Its distribution is uneven, with higher concentrations in the hypothalamus and midbrain, suggesting a role as a neuromodulator. nih.gov Administration of phenylethanolamine analogs can lead to a range of physiological responses, including changes in blood pressure, heart rate, and body temperature, consistent with actions on adrenergic receptors. wikipedia.org
Furthermore, certain derivatives have been investigated for roles beyond the nervous and cardiovascular systems. For instance, novel phenylethanolamine derivatives containing acetanilides have been developed as potent and selective agonists for the β3-adrenergic receptor, a target for treating obesity and type II diabetes. nih.gov Other research has explored modified 2-phenethylamines as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov
Strategies for Developing Biologically Active Derivatives and Structure-Activity Relationship Studies
The development of biologically active derivatives of (R)-(-)-2-amino-1-phenylethanol is a classic example of medicinal chemistry and structure-activity relationship (SAR) studies. The goal is to synthesize new molecules with improved potency, selectivity, and pharmacokinetic properties.
Strategies often involve systematic modification of the core phenylethanolamine structure:
Aryl Ring Substitution: As detailed in section 7.1, altering the substituents on the phenyl ring is a primary strategy to modulate receptor selectivity and metabolic stability. pharmacy180.comnih.gov For example, introducing a fluoro group at the meta-position of octopamine (B1677172) was found to improve its affinity for α-adrenergic receptors. nih.gov
N-Alkylation: Modifying the substituent on the amino group is a well-established method to shift activity between α- and β-adrenergic receptors. pharmacy180.comoup.com This strategy was fundamental in the development of β-agonists like isoproterenol and β-blockers. nih.gov
Conformational Constraint: Introducing cyclic structures to restrict the conformation of the flexible ethanolamine (B43304) side chain has been a powerful tool to probe the specific geometry required for binding to enzyme and receptor active sites. nih.gov This led to the insight that PNMT requires an extended conformation for its substrates. nih.gov
Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved characteristics. For example, the catechol group can be replaced with "phenol equivalents" like hydroxymethyl or sulfonamide groups to create more selective β2-agonists that are not metabolized by COMT. pharmacy180.comnih.gov
These systematic studies have led to the development of a vast number of drugs that target the adrenergic system, with applications in treating conditions ranging from hypertension and asthma to cerebrovascular insufficiency. nih.govdrugbank.com The continued exploration of SAR for this class of compounds remains an active area of research for discovering novel therapeutics for various diseases. nih.govnih.gov
Q & A
Q. What established enantioselective synthesis methods yield (R)-(-)-2-Amino-1-phenylethanol with high enantiomeric excess (ee)?
Two primary methodologies are employed:
- Oxazaborolidine-catalyzed borane reduction : Reduction of 2-chloroacetophenone using an oxazaborolidine catalyst achieves the chiral chloro alcohol intermediate (93–97% ee). Subsequent reaction with ammonium hydroxide yields the amino alcohol .
- Chiral ruthenium complex hydrogenation : Conversion of phenacyl chloride to succinimido acetophenone, followed by hydrogenation with a Ru complex and optically active amine (Noyori method), produces the succinimido alcohol (98% ee). Hydrolysis with dilute base yields the target compound .
Q. How is (R)-(-)-2-Amino-1-phenylethanol HCl characterized for structural confirmation and purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via proton and carbon chemical shifts .
- Optical rotation : Measures enantiomeric purity (e.g., [α]²⁰_D = −58.8 in CHCl₃) .
- Mass spectrometry (MS) : Derivatization with trimethylsilyl (TMS) groups enhances volatility, enabling precise molecular weight determination (e.g., C₁₁H₁₉NOSi, MW 209.36) .
Q. What analytical methods assess enantiomeric purity in research settings?
- Chiral chromatography : Molecularly imprinted polymers (MIPs) designed for (R,S)-2-amino-1-phenylethanol enable enantiomer separation via HPLC, validated by computational docking studies .
- Polarimetry : Monitors optical activity to quantify ee .
Advanced Research Questions
Q. How do solvation effects influence the conformational dynamics of (R)-(-)-2-Amino-1-phenylethanol in aqueous environments?
Molecular mechanics simulations reveal that water mediates interactions between functional groups (e.g., amino, hydroxyl, phenyl), stabilizing specific conformers. Solvent bridges enable conformational interconversion, critical for understanding its behavior in biological systems (e.g., noradrenaline analogue activity) . Protonated forms exhibit distinct hydration patterns compared to neutral states, impacting binding interactions .
Q. What kinetic challenges arise during hydrogenolysis of (R)-(-)-2-Amino-1-phenylethanol to phenethylamine, and how are alternative pathways investigated?
- Slow kinetics : Hydrogenolysis over Pd/C at 40°C achieves only 46% conversion after 23 hours, with phenethylamine yield lagging due to energy barriers .
- Alternative pathways : Bypassing 2-amino-1-phenylethanol via 2-aminoacetophenone hydrogenation (e.g., rapid ketone-to-alcohol conversion) reveals faster routes to phenethylamine, as shown in comparative yield studies (Table 1: 0.9% vs. 81% yield at 20 minutes) .
Q. How do computational and experimental approaches synergize in designing MIPs for enantiomer separation?
- Computational modeling : Docking simulations (e.g., using voriconazole metabolites as templates) predict monomer-template binding affinities, optimizing MIP selectivity .
- Experimental validation : Batch adsorption tests and chromatographic separation (e.g., octopamine racemate resolution) confirm imprinting efficiency, with selectivity factors (α) up to 2.5 for (R)-enantiomers .
Q. What role do molecular dynamics (MD) simulations play in understanding MIP-template interactions?
MD simulations map hydrogen-bonding networks and electrostatic interactions between (R)-(-)-2-amino-1-phenylethanol and functional monomers (e.g., 2-vinylpyridine). These studies predict rebinding efficiency and guide polymer composition adjustments to enhance enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
